Electron-Donating Strength of the 4-Dimethylamino Substituent vs. Methoxy and Unsubstituted Analogs
The 4-dimethylamino substituent on the 2-phenyl ring provides a Hammett σp value of −0.83, representing a far stronger electron-donating effect than the methoxy group (σp = −0.27) found in related benzoxazinone derivatives reported to exhibit enhanced photocolorability [1]. In a comprehensive study of 1,3-benzoxazin-4-one spiropyrans, introduction of an electron-donating methoxy group into the heteroarene moiety was explicitly shown to enhance photocolorability at room temperature; the dimethylamino group, being a more potent donor, is predicted to produce a proportionally larger enhancement of photochromic response [2]. The commercially available 2-methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS 40033-93-0; MW 239.27) lacks any amino substituent entirely, resulting in fundamentally different photochemical behavior [3].
| Evidence Dimension | Electron-donating capacity (Hammett σp) |
|---|---|
| Target Compound Data | σp = −0.83 (4-N(CH3)2) |
| Comparator Or Baseline | σp = −0.27 (4-OCH3, methoxy-substituted analog from Ozhogin et al. 2018); σp = 0.00 (unsubstituted phenyl, CAS 40033-93-0) |
| Quantified Difference | Δσp = −0.56 vs. methoxy; Δσp = −0.83 vs. unsubstituted |
| Conditions | Hammett substituent constants derived from benzoic acid ionization; photocolorability assessed in spiropyran derivatives of 1,3-benzoxazin-4-one series at room temperature in solution |
Why This Matters
Stronger electron donation enhances photocolorability and influences the quantum yield of photochemical transformations, directly impacting the compound's fitness for photochromic material development, optical data storage, and molecular switching applications.
- [1] Deniz, E.; Tomasulo, M.; Sortino, S.; Raymo, F.M. Substituent effects on the photochromism of bichromophoric oxazines. J. Phys. Chem. C 2009, 113, 8491–8497. View Source
- [2] Ozhogin, I.V. et al. Synthesis, structure and photochromic properties of novel highly functionalized spiropyrans of 1,3-benzoxazin-4-one series. J. Mol. Struct. 2018, 1156, 18–25. View Source
- [3] Sigma-Aldrich Product PH009359. 2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS 40033-93-0). Available via Cenmed. View Source
